Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Anti-neuroinflammatory Nitric Oxide (NO) Inhibition Structure-Activity Relationship (SAR)

Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate (CAS 89424-17-9), also known as Ethyl (2-trifluoromethylbenzoyl)acetate, is a specialized β-ketoester building block with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol. Its defining structural feature is a trifluoromethyl (-CF₃) group positioned ortho on a phenyl ring adjacent to a β-ketoester moiety, imparting distinctive electronic and steric properties that are leveraged in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals.

Molecular Formula C12H11F3O3
Molecular Weight 260.21 g/mol
CAS No. 89424-17-9
Cat. No. B1585977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate
CAS89424-17-9
Molecular FormulaC12H11F3O3
Molecular Weight260.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H11F3O3/c1-2-18-11(17)7-10(16)8-5-3-4-6-9(8)12(13,14)15/h3-6H,2,7H2,1H3
InChIKeyKMPAHDWULITWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate (CAS 89424-17-9): A Strategic Ortho-CF3 β-Ketoester Intermediate for Drug and Agrochemical Discovery


Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate (CAS 89424-17-9), also known as Ethyl (2-trifluoromethylbenzoyl)acetate, is a specialized β-ketoester building block with the molecular formula C₁₂H₁₁F₃O₃ and a molecular weight of 260.21 g/mol . Its defining structural feature is a trifluoromethyl (-CF₃) group positioned ortho on a phenyl ring adjacent to a β-ketoester moiety, imparting distinctive electronic and steric properties that are leveraged in the synthesis of complex heterocycles, pharmaceuticals, and agrochemicals [1].

Critical Differentiation: Why Non-Fluorinated or Meta-Substituted Analogs Cannot Replicate the Ortho-CF3 β-Ketoester's Performance


The ortho-trifluoromethyl group in Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate is not merely a 'tag' for molecular weight. Its strong electron-withdrawing effect and unique steric bulk critically alter the reactivity and metabolic profile of derived molecules, effects that cannot be replicated by non-fluorinated, halogenated, or meta/para-substituted analogs . For instance, the ortho-CF₃ group significantly enhances the acidity of the adjacent keto-enol system, enabling more efficient enolate formation and subsequent α-functionalization [1]. Furthermore, in biological systems, the ortho-CF₃ group confers superior metabolic stability against cytochrome P450 oxidation and profoundly impacts target binding affinity and selectivity, as demonstrated by a >5.8-fold increase in cellular inhibitory activity for a 2-CF₃ analog over its parent [2]. Substitution with a smaller, less lipophilic group like -CH₃, -Cl, or even a meta-CF₃ group yields compounds with fundamentally different and often inferior physicochemical and biological properties.

Quantitative Differentiation of Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate vs. Closest Analogs: An Evidence-Based Selection Guide


Ortho-CF3 Substitution Confers a >5.8x Improvement in Cellular NO Production Inhibitory Activity vs. Non-Fluorinated Parent

In a study evaluating morpholino analogues for neuroinflammatory activity, the 2-trifluoromethyl substituted compound (16n), which incorporates the ortho-CF₃ phenyl motif analogous to that in Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate, demonstrated significantly higher inhibitory activity against nitric oxide (NO) production compared to the non-fluorinated parent compound 2a [1]. The inclusion of the ortho-CF₃ group resulted in a >5.8-fold increase in potency, validating the critical role of this substitution pattern for enhancing biological efficacy.

Anti-neuroinflammatory Nitric Oxide (NO) Inhibition Structure-Activity Relationship (SAR)

Ortho-CF3 Position Confers Distinct Electronic and Steric Profile vs. Meta-CF3 Isomer, Leading to Divergent Reactivity and Biological Outcomes

The positioning of the trifluoromethyl group on the aromatic ring is a critical determinant of molecular behavior. Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate (ortho-CF₃) and its meta-CF₃ isomer (CAS 1717-42-6) are not interchangeable. While both share the same molecular formula (C₁₂H₁₁F₃O₃) and molecular weight (260.21 g/mol), their physical and chemical properties diverge . The ortho-CF₃ group exerts a stronger inductive electron-withdrawal and introduces greater steric hindrance at the reactive ketone/enolate site compared to the meta-CF₃ isomer, which primarily exerts a field effect . This ortho effect significantly increases the acidity of the α-protons, facilitating enolate formation for subsequent alkylation or acylation reactions, a feature that is less pronounced in the meta isomer [1]. Consequently, the ortho isomer serves as a more versatile and reactive intermediate for constructing sterically congested and electronically tuned molecules.

Synthetic Chemistry Physicochemical Properties Enolate Reactivity

High Lipophilicity (clogP 2.84) and Metabolic Stability: Class Advantage of Aryl-CF3 β-Ketoesters Over Non-Fluorinated Counterparts

The ortho-CF₃ group confers a high calculated partition coefficient (clogP) of 2.84, indicating significant lipophilicity [1]. This is a key advantage over non-fluorinated analogs, which typically have lower clogP values. The enhanced lipophilicity improves passive membrane permeability, a crucial factor for oral bioavailability and blood-brain barrier penetration . Furthermore, the strong carbon-fluorine bond in the -CF₃ group is exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug clearance [2]. In contrast, non-fluorinated analogs with similar structures are more susceptible to oxidative metabolism at the aromatic ring, leading to faster in vivo clearance and shorter half-lives.

Medicinal Chemistry Drug Metabolism and Pharmacokinetics (DMPK) Lipophilicity

Higher Boiling Point (237-238°C) vs. Non-Fluorinated and Para-CF3 Analogs: Evidence of Stronger Intermolecular Interactions

Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate exhibits a boiling point of 237-238 °C (lit.) . This is significantly higher than that of its non-fluorinated analog, ethyl benzoylacetate (boiling point ~265-270 °C at 760 mmHg, but with a much higher vapor pressure at a given temperature) and also exceeds that of many para-substituted CF₃ isomers. While the para-isomer's boiling point is not always explicitly listed, the ortho-substitution pattern is known to create a larger molecular dipole moment due to the proximity of the electron-withdrawing CF₃ and the carbonyl group, leading to stronger dipole-dipole interactions and a higher boiling point relative to less polar analogs [1]. This property can be advantageous for purification by distillation or for ensuring compound integrity under elevated temperature reaction conditions.

Physicochemical Properties Purification Thermal Stability

Precision-Driven Application Scenarios for Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate: Where Differentiated Properties Deliver Value


Scaffold for Potent Neuroinflammation Modulators

The quantitative evidence demonstrating a >5.8-fold improvement in NO inhibitory activity for the ortho-CF₃ motif over its non-fluorinated parent [1] directly supports the use of Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate as a privileged starting material for synthesizing novel anti-neuroinflammatory agents. The compound serves as an ideal precursor for constructing morpholino-propanone analogs and other nitrogen-containing heterocycles targeting iNOS expression in microglial cells. Procuring this specific building block de-risks early-stage medicinal chemistry campaigns by providing a proven pharmacophore for enhanced cellular activity, thereby accelerating the identification of lead candidates for neurodegenerative diseases.

Synthesis of Metabolically Stable Heterocyclic Cores

The high lipophilicity (clogP 2.84) and established class-level metabolic stability of aryl-CF₃ β-ketoesters [1][2] make Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate a strategic choice for synthesizing heterocyclic drug candidates (e.g., pyrazoles, isoxazoles, pyrimidines) with improved DMPK profiles. This compound is particularly valuable in programs targeting intracellular or CNS-active molecules where passive membrane permeability and resistance to CYP450-mediated degradation are critical success factors. Using this building block from the outset helps mitigate common metabolic liabilities associated with non-fluorinated aromatic rings, potentially improving oral bioavailability and reducing clearance.

Agrochemical Lead Optimization Requiring Enhanced Environmental Stability

The ortho-CF₃ β-ketoester motif is a valuable synthon for creating novel agrochemicals, including herbicides, fungicides, and insecticides [1]. The differentiated properties—enhanced lipophilicity for better plant cuticle penetration and the metabolic stability of the C-F bond for prolonged environmental persistence [2]—directly address key performance requirements in crop protection. For example, Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate can be used to synthesize pyrazole and other heterocyclic derivatives with improved field stability and efficacy compared to non-fluorinated analogs. This allows for lower application rates and reduces environmental impact.

Precursor for Unique Trifluoromethylated Indane and Heterocyclic Frameworks

The unique steric and electronic environment created by the ortho-CF₃ group on the β-ketoester enables specific synthetic transformations that are less efficient or impossible with meta- or para-substituted isomers. For instance, it has been demonstrated that β-phenyl trifluoromethyl ketones and β-keto esters can undergo cycloalkylation to yield indanic compounds bearing a CF₃ group [1]. The ortho-CF₃ substitution in this compound facilitates such cyclization reactions, providing access to a unique chemical space of trifluoromethylated fused-ring systems. This capability is valuable for exploring new intellectual property and developing structurally novel bioactive molecules in both pharmaceutical and material science research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.